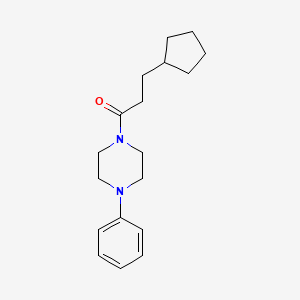
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea, also known as FUB 144, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive component found in marijuana, delta-9-tetrahydrocannabinol (THC), but it does not produce the same psychoactive effects.
Mechanism of Action
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 acts on the endocannabinoid system, which is a complex cell-signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. Specifically, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 can modulate the activity of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated.
Future Directions
Future research on N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 could focus on its potential therapeutic applications in treating various medical conditions, as well as its neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144, as well as its long-term safety and toxicity. Finally, studies could investigate the potential use of N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 is synthesized through a multi-step process involving the reaction of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and N,N-dimethylformamide. The final product is obtained through crystallization and purification.
Scientific Research Applications
N-(2-furylmethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea 144 has been studied for its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and depression. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-18-12-5-4-9(7-11(12)16-17-18)15-13(19)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRQAWLAXLQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CO3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)

![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)

![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)

![5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)